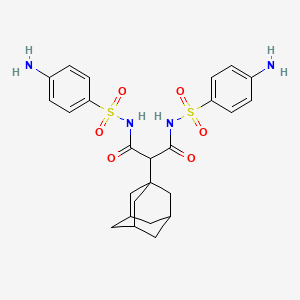
2-(Adamantan-1-YL)-N,N'-bis(4-aminobenzenesulfonyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Adamantan-1-YL)-N,N’-bis(4-aminobenzenesulfonyl)propanediamide” appears to be a complex organic molecule. It contains an adamantane core, which is a type of diamondoid and a stable, three-dimensional structure composed of three fused cyclohexane rings in chair conformations. Attached to this core is a propanediamide group, which is further substituted with two 4-aminobenzenesulfonyl groups.
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis. However, the synthesis might involve the reaction of an adamantane derivative with a suitable propanediamide derivative, followed by substitution with the 4-aminobenzenesulfonyl groups.Molecular Structure Analysis
The adamantane core of the molecule is likely to impart significant steric bulk. The propanediamide and 4-aminobenzenesulfonyl groups could participate in hydrogen bonding and other polar interactions.Chemical Reactions Analysis
Again, without specific data, it’s difficult to predict the chemical reactivity of this compound. The presence of amide and sulfonamide groups suggests potential for various acid-base and nucleophilic substitution reactions.Physical And Chemical Properties Analysis
Predicting the physical and chemical properties of a complex molecule like this one is challenging without experimental data. Factors such as solubility, melting point, and stability would depend on the specific intermolecular interactions and the overall molecular conformation.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Adamantane-Based Polyimides
Researchers have synthesized new adamantane-based polyimides, highlighting the compound's utility in creating high-performance polymers. These polymers exhibit exceptional thermal stability, solubility in organic solvents, and amorphous nature, making them suitable for advanced material applications. Glass transition temperatures of these polyimides range significantly, underscoring their thermal resilience. The synthesis process involves reacting adamantane-based dietheramine with aromatic dianhydrides, demonstrating the compound's versatility in polymer chemistry (Hsiao & Li, 1998).
Development of Gas Separation Membranes
Adamantane derivatives have been employed to create aromatic ortho-hydroxypolyimides, which further undergo thermal rearrangement to produce polybenzoxazole materials. These materials are tested as gas separation membranes, indicating the compound's importance in enhancing the efficiency of gas separation technologies. This application showcases the structural modification capabilities of adamantane-based compounds to achieve desired material properties (Aguilar-Lugo et al., 2018).
Metal-Organic Frameworks (MOFs) Design
Functionalized adamantane tectons have been utilized in designing mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. These MOFs exhibit unique structural characteristics and potential for various applications, including catalysis and gas storage. This research highlights the compound's role in constructing complex architectures with potential utility in diverse scientific fields (Senchyk et al., 2013).
Antimicrobial and Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives have been synthesized and shown to possess in vitro antimicrobial activity against pathogenic bacteria and yeast-like fungi. Additionally, some of these compounds have demonstrated in vivo hypoglycemic activity in diabetic rats. This research underscores the compound's biomedical relevance beyond typical drug applications, focusing on its potential in antimicrobial and metabolic disorder treatments (Al-Wahaibi et al., 2017).
Safety And Hazards
Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it.
Direcciones Futuras
Future research could involve synthesizing this compound and studying its properties and potential applications. Depending on its intended use, it could be evaluated in various biological assays or materials science tests.
Please note that this analysis is based on the structure of the molecule and does not include any specific experimental data. For a more accurate and detailed analysis, experimental data and further studies would be needed.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N,N'-bis[(4-aminophenyl)sulfonyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6S2/c26-18-1-5-20(6-2-18)36(32,33)28-23(30)22(25-12-15-9-16(13-25)11-17(10-15)14-25)24(31)29-37(34,35)21-7-3-19(27)4-8-21/h1-8,15-17,22H,9-14,26-27H2,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISALDUTGOXRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NS(=O)(=O)C4=CC=C(C=C4)N)C(=O)NS(=O)(=O)C5=CC=C(C=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-YL)-N,N'-bis(4-aminobenzenesulfonyl)propanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

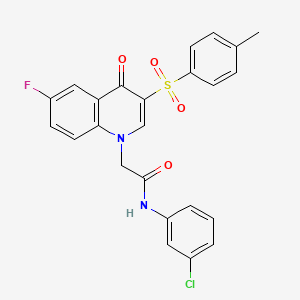
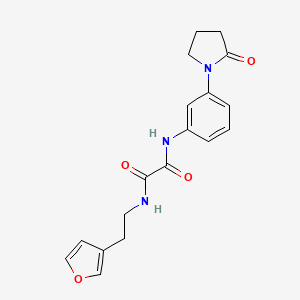
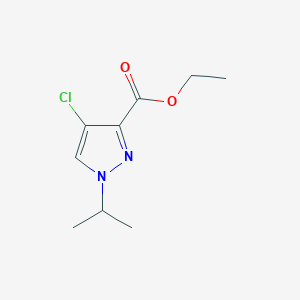
![7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2570250.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2570253.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2570254.png)
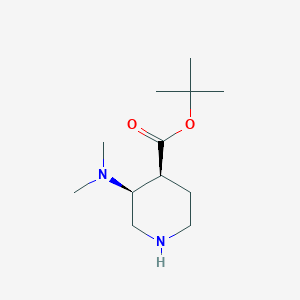
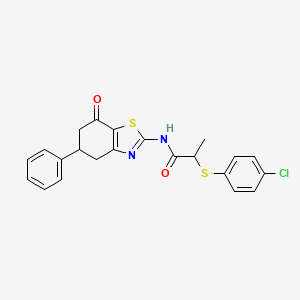
![1-ethyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2570257.png)
![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2570258.png)
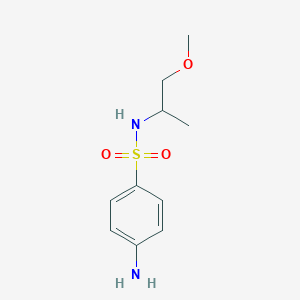
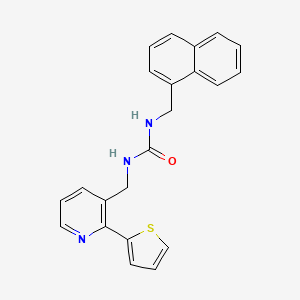
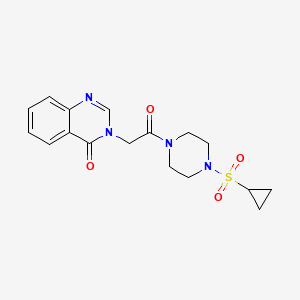
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2570264.png)